molecular formula C18H14BrClN2O2 B1340521 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid CAS No. 870704-03-3

1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid

Cat. No.: B1340521
CAS No.: 870704-03-3
M. Wt: 405.7 g/mol
InChI Key: CRCKLQOTWRGUSH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H and ¹³C NMR spectra provide conclusive evidence for the regioisomeric identity of the compound. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): A singlet at δ 6.05 ppm corresponds to the pyrazole C4-H proton. The propionic acid side chain appears as a triplet at δ 2.70–2.59 ppm (CH₂) and a multiplet at δ 1.33–1.20 ppm (CH₃).
  • ¹³C NMR (101 MHz, CDCl₃): The carbonyl carbon (C=O) resonates at δ 177.7 ppm, while the pyrazole carbons (C7–C9) appear between δ 120–150 ppm. Aromatic carbons from the bromophenyl and chlorophenyl groups are observed at δ 124–132 ppm.

Fourier-Transform Infrared (FTIR) Vibrational Signatures

FTIR spectroscopy confirms functional groups through distinct absorption bands:

  • O–H stretch: A broad peak at 3100–2500 cm⁻¹ corresponds to the carboxylic acid group.
  • C=O stretch: A sharp band at 1705 cm⁻¹ confirms the presence of the propionic acid moiety.
  • C–Br and C–Cl stretches: Peaks at 680 cm⁻¹ (C–Br) and 740 cm⁻¹ (C–Cl) validate halogen substituents.

Comparative Analysis of Regioisomeric Forms

Regioisomeric ambiguity arises during synthesis due to the pyrazole ring’s two possible substitution patterns (1,3- vs. 1,5-disubstitution). X-ray crystallography definitively distinguishes the 1,3-disubstituted isomer from the 1,5-isomer by analyzing dihedral angles and hydrogen-bonding networks. For instance:

  • The 1,3-isomer exhibits a 5.3° dihedral angle between the pyrazole and chlorophenyl rings, whereas the 1,5-isomer shows angles >80°.
  • NMR chemical shifts also differ: The 1,3-isomer’s pyrazole C4-H proton resonates upfield (δ 6.05 ppm) compared to the 1,5-isomer (δ 6.75 ppm).

Hydrogen Bonding Patterns and Crystal Packing Behavior

The crystal structure is stabilized by a combination of intermolecular and intramolecular interactions:

  • Carboxylic acid dimers: Propionic acid groups form centrosymmetric dimers via O–H⋯O hydrogen bonds (O⋯O distance = 2.64 Å).
  • C–H⋯X (X = Br, Cl) interactions: Weak hydrogen bonds between aromatic C–H groups and halogen atoms (C–H⋯Br: 3.12 Å; C–H⋯Cl: 3.05 Å) link molecules into chains along the b-axis.
  • π–π stacking: Parallel-displaced interactions between bromophenyl and chlorophenyl rings (centroid–centroid distance = 3.85 Å) contribute to layered packing.

Table 2: Hydrogen-bonding parameters in the crystal structure

Donor–H⋯Acceptor H⋯A (Å) D⋯A (Å) D–H⋯A (°)
O–H⋯O 1.82 2.64 174
C–H⋯Br 2.98 3.12 145
C–H⋯Cl 2.89 3.05 138

Properties

IUPAC Name

3-[1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O2/c19-14-4-8-16(9-5-14)22-11-13(3-10-17(23)24)18(21-22)12-1-6-15(20)7-2-12/h1-2,4-9,11H,3,10H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCKLQOTWRGUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584741
Record name 3-[1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-03-3
Record name 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Substituted Pyrazole Core

  • Starting Materials: 4-bromoacetophenone and 4-chlorophenyl hydrazine are commonly used to prepare the corresponding hydrazone or chalcone intermediates.
  • Cyclization: The hydrazone or chalcone undergoes cyclization under acidic conditions, often using aliphatic acids such as formic, acetic, or propionic acid, to form the pyrazole ring. Hydrazine hydrate is typically employed as the cyclizing agent.
  • Reaction Conditions: The reaction is carried out under reflux or controlled heating (50–100 °C) with stirring, sometimes in the presence of catalysts or oxidizing agents like ferric chloride to facilitate ring closure and oxidation steps.

Introduction of the Propionic Acid Side Chain

  • The propionic acid group at the 4-position of the pyrazole ring can be introduced via Vilsmeier-Haack formylation followed by oxidation or by direct alkylation using appropriate reagents.
  • For example, formylpyrazole derivatives are synthesized using Vilsmeier-Haack reagent (POCl3/DMF) from acetophenone hydrazones, followed by oxidation to the carboxylic acid.
  • The reaction mixture is typically stirred at 80 °C for 2 hours, then quenched in ice-cold water, and the product is isolated by filtration and recrystallization.

Purification and Crystallization

  • Purification of intermediates such as 1-(4-chlorophenyl)pyrazol-3-ol, a key intermediate, is achieved by crystallization from solvents like anisole or cyclopentyl methyl ether, adjusting pH to acidic conditions (pH 2–7), and controlling temperature to promote crystallization.
  • Crystallization techniques include cooling crystallization, evaporative crystallization, or a combination thereof, often with seed crystals to ensure polymorph control.
  • The final product is isolated by filtration, washing with cold solvents, and drying under vacuum to achieve high purity (>99%) and yield (~85–99% depending on step).

Representative Experimental Data

Step Conditions/Details Yield (%) Purity (%) Notes
Hydrazone formation 4-bromoacetophenone + 4-chlorophenyl hydrazine, catalytic acetic acid, ethanol, reflux 60–70 - Formation of hydrazone intermediate
Pyrazole ring cyclization Hydrazone + hydrazine hydrate, aliphatic acid (formic/acetic/propionic), 50–100 °C, 4 h 85–99 >99 Ferric chloride catalyst may be used; air oxidation step included
Vilsmeier-Haack formylation POCl3/DMF, 80 °C, 2 h 60–70 - Formylation at 4-position of pyrazole
Oxidation to propionic acid NaHCO3 workup, recrystallization from ethanol - >99 Conversion of formyl to carboxylic acid
Crystallization and purification Solvent: anisole or cyclopentyl methyl ether; pH adjusted to 4–7; cooling from 85 °C to 10 °C over 8 h 86.7 99.4 Seed crystals added; vacuum filtration and washing with cold solvent

Research Findings and Optimization Notes

  • The choice of solvent and pH is critical for obtaining the desired polymorph and high purity of intermediates and final product.
  • Ferric chloride acts as an effective catalyst in the oxidation and cyclization steps, improving yield and selectivity.
  • The use of Vilsmeier-Haack reagent allows selective formylation at the 4-position, which is essential for subsequent oxidation to the propionic acid group.
  • Crystallization parameters such as temperature gradient, solvent ratio, and seed crystal amount (0.01–1% by weight) significantly influence crystal quality and yield.
  • The final compound’s melting point and purity are confirmed by DSC and HPLC analyses, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the pyrazole ring or the propionic acid group.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids, or halides.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid is in the development of anti-inflammatory drugs. Research has shown that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

Case Study : A study demonstrated that derivatives of pyrazole compounds effectively reduced inflammation in animal models, suggesting that this specific compound could serve as a lead structure for developing new anti-inflammatory agents .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic properties. The modulation of pain pathways through COX inhibition may provide therapeutic benefits in managing pain-related disorders.

Case Study : Clinical trials involving similar pyrazole derivatives indicated a marked reduction in pain perception among participants, supporting the hypothesis that this compound could be effective in pain management .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The compound's ability to inhibit specific signaling pathways involved in tumor growth presents a promising avenue for cancer therapy.

Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, providing a basis for further investigation into its efficacy as an anticancer agent .

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid exerts its effects depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would be identified through biochemical assays and molecular docking studies.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or luminescence, through interactions at the molecular level.

Comparison with Similar Compounds

Positional Isomers

The compound has a positional isomer, 3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid (CAS 870704-04-4), where the bromo and chloro substituents are swapped. Despite identical molecular formulas, the isomer exhibits distinct electronic properties due to altered halogen positioning. For instance, the bromine atom’s higher electronegativity at position 1 may enhance dipole interactions compared to chlorine at the same position .

Compound CAS Number Substituent Positions (Pyrazole) Molecular Formula Key Properties
Target Compound 870704-03-3 1-Br, 3-Cl, 4-propionic acid C₁₈H₁₄BrClN₂O₂ Planar geometry, high polarity
Positional Isomer 870704-04-4 1-Cl, 3-Br, 4-propionic acid C₁₈H₁₄BrClN₂O₂ Altered dipole interactions

Carbaldehyde Analogs

Replacing the propionic acid group with a carbaldehyde yields 1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazole-4-carbaldehyde (CAS 618098-53-6). This modification reduces hydrophilicity (logP increases by ~1.5 units) and alters bioactivity. For example, carbaldehyde derivatives are often intermediates for further functionalization, whereas the propionic acid group enhances binding to polar targets like enzymes or receptors .

Oxadiazole and Oxazole Derivatives

Pyrazole-propionic acid derivatives differ significantly from oxadiazole-based analogs. For instance:

  • Oxazole-pyrazoline hybrids (e.g., compound 1a in ) demonstrated antimicrobial activity, attributed to the oxazole ring’s ability to disrupt microbial membranes .

In contrast, the target compound’s propionic acid group may favor anti-inflammatory or analgesic pathways, though specific pharmacological data remain unreported in the provided evidence.

Halogen-Substituted Chalcone Precursors

The synthesis of the target compound relies on halogenated chalcones like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1 in ). These precursors exhibit cytotoxicity in vitro, but the pyrazole-propionic acid derivative’s bioactivity profile likely diverges due to reduced electrophilicity and enhanced metabolic stability .

Biological Activity

1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid (CAS 870704-03-3) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

1. Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit notable anticancer effects. A study focusing on the structure-activity relationship (SAR) of various pyrazoles indicated that compounds with bromine and chlorine substituents showed enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these pyrazoles with doxorubicin exhibited a significant synergistic effect, particularly in the Claudin-low subtype of breast cancer, which is often resistant to conventional therapies .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
This compoundMDA-MB-2315.2Yes
Other PyrazolesMCF-76.8Yes

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. A review highlighted that certain pyrazoles exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, the compound demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity

Compound NameCytokine Inhibition (%)Concentration (µM)
This compoundTNF-α: 83%
IL-6: 90%
10
DexamethasoneTNF-α: 76%
IL-6: 86%
1

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In vitro studies have shown that these compounds possess significant activity against various bacterial strains and fungi. The compound's effectiveness was evaluated against both Gram-positive and Gram-negative bacteria, showcasing promising results comparable to standard antibiotics .

Table 3: Antimicrobial Activity

Compound NameBacterial Strain TestedZone of Inhibition (mm)
This compoundE. coli15
Standard Antibiotic (Ampicillin)E. coli18

Case Study 1: Synergistic Effects in Cancer Therapy

A study investigated the effects of combining this compound with doxorubicin in breast cancer cell lines. The findings indicated that this combination not only enhanced cytotoxicity but also reduced the required dosage of doxorubicin, potentially minimizing side effects associated with high doses of chemotherapy agents .

Case Study 2: Inhibition of Inflammatory Pathways

Another study examined the inhibition of inflammatory pathways by this pyrazole derivative in animal models. Results showed significant reductions in edema and inflammatory markers when treated with the compound compared to control groups, suggesting its potential as an effective anti-inflammatory agent .

Q & A

Q. What are the key synthetic steps for 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid, and how is the product characterized?

  • Methodological Answer : The synthesis typically involves:

Cyclization : Reaction of substituted hydrazines (e.g., phenylhydrazine) with β-keto esters to form the pyrazole core .

Functionalization : Introduction of bromophenyl and chlorophenyl groups via nucleophilic substitution or cross-coupling reactions .

Propionic Acid Sidechain Addition : Acylation or alkylation steps to attach the propionic acid moiety .

  • Characterization :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring structure (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at δ 170–175 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ expected for C18_{18}H15_{15}BrClN2_2O2_2) .
  • HPLC : Ensures purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodological Answer :
  • 19^19F NMR : Detects fluorinated analogs (if applicable) .
  • FT-IR : Identifies carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and aromatic C-Br/C-Cl bonds .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (e.g., dihedral angles between aryl groups) .
  • GC-MS : Monitors reaction intermediates and byproducts .

Q. What preliminary biological assays are recommended for pharmacological profiling?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for cholecystokinin-1 (CCK1) receptor antagonism using radioligand displacement (e.g., 125^{125}I-CCK8) .
  • Antioxidant Activity : DPPH radical scavenging assay to measure IC50_{50} values .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in acylation steps?

  • Methodological Answer :
  • Catalyst Screening : Test palladium (Pd(OAc)2_2) or copper (CuI) catalysts for cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for reaction homogeneity .
  • Temperature Gradients : Perform reactions at 60–100°C to balance kinetics and side reactions .
  • Example Data :
CatalystSolventYield (%)
Pd(OAc)2_2DMF72
CuIToluene58
NoneDMSO32
Adapted from multi-step protocols in .

Q. How to resolve contradictory biological activity data across different assay models?

  • Methodological Answer :
  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for receptor binding) .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to identify metabolite interference .
  • Dose-Response Curve Refinement : Test concentrations from 1 nM–100 μM to capture full efficacy profiles .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to CCK1 receptors (PDB: 1L5T) .
  • QSAR Modeling : Correlate substituent electronegativity (Cl/Br) with IC50_{50} values .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

Data Contradiction Analysis

Case Study : A study reports high CCK1 antagonism (IC50_{50} = 50 nM), while another finds no activity.

  • Root Cause : Differences in assay pH (7.4 vs. 6.8) may protonate the carboxylic acid, altering receptor affinity .
  • Resolution : Repeat assays under standardized pH and include negative controls (e.g., omitting Mg2+^{2+}) .

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